Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride (CAS 2230803-71-9) is a para-substituted, cyclopropane-containing benzoate ester building block supplied as the hydrochloride salt. With the molecular formula C12H16ClNO2 and a molecular weight of approximately 241.7 g/mol, it presents two synthetically addressable handles—a methyl ester and a primary aminomethyl group—tethered to a sterically constrained cyclopropyl ring.

Molecular Formula C12H16ClNO2
Molecular Weight 241.72
CAS No. 2230803-71-9
Cat. No. B2858793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride
CAS2230803-71-9
Molecular FormulaC12H16ClNO2
Molecular Weight241.72
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2(CC2)CN.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-11(14)9-2-4-10(5-3-9)12(8-13)6-7-12;/h2-5H,6-8,13H2,1H3;1H
InChIKeyHFKVOOBHFZTEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride (CAS 2230803-71-9): Core Identity, Physicochemical Profile, and Chemical Class Context


Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride (CAS 2230803-71-9) is a para-substituted, cyclopropane-containing benzoate ester building block supplied as the hydrochloride salt [1]. With the molecular formula C12H16ClNO2 and a molecular weight of approximately 241.7 g/mol, it presents two synthetically addressable handles—a methyl ester and a primary aminomethyl group—tethered to a sterically constrained cyclopropyl ring . This scaffold places it within the broader class of (1-aminomethyl)cyclopropyl benzoates, which are employed in medicinal chemistry for constructing conformationally restricted analogs of phenylalanine, protease inhibitors, and kinase-targeted probes [2].

Why Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride Cannot Be Replaced by Its Closest Analogs: The Substitution Gap


Superficially similar (1-aminomethyl)cyclopropyl benzoate derivatives differ in critical structural features that govern their reactivity, physicochemical properties, and downstream utility. The para-substitution pattern, the methylene spacer between the cyclopropane and the amine, and the presence of the hydrochloride salt each introduce measurable differences in Fsp³, LogP, hydrogen-bonding capacity, and synthetic accessibility relative to the meta-substituted, directly-attached amine, or free-base variants [1][2]. These differences mean that substituting one analog for another—without re-optimizing the entire synthetic route—frequently results in divergent intermediate reactivity, altered pharmacokinetic profiles in derived lead compounds, and unpredictable biological outcomes .

Quantitative Differentiation Evidence for Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride vs. Comparators


Para- vs. Meta-Regioisomeric Differentiation: Fsp³, LogP, and Synthetic Vector Consequences

The para-substituted benzoate ester positions the aminomethylcyclopropyl group for linear molecular extension, in contrast to the meta-substituted analog (methyl 3-[1-(aminomethyl)cyclopropyl]benzoate, free base CAS 2169001-88-9), which introduces a kink in the molecular geometry . Computed molecular descriptors reinforce this divergence: the para-target compound exhibits a higher fraction of sp³-hybridized carbons (Fsp³ = 0.416) and a LogP of 1.67, whereas the closely related 4-(1-aminocyclopropyl)benzoate analog (free base, CAS 1006037-03-1) displays a lower Fsp³ of 0.363 and a LogP of 1.5 [1][2]. The lower Fsp³ of the aminocyclopropyl analog reflects reduced three-dimensional character, which has been associated with poorer clinical success rates in drug discovery campaigns [3].

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Hydrochloride Salt vs. Free Base: Solubility, Stability, and Weighing Accuracy Advantages

The hydrochloride salt form (CAS 2230803-71-9) offers well-established advantages in aqueous solubility, hygroscopicity control, and solid-state stability compared to the free base (CAS 2167986-33-4, C12H15NO2, MW 205.25) . Free-base amines of this class are typically oils or low-melting solids that are difficult to handle precisely on milligram scales; the hydrochloride salt is an amorphous powder, enabling accurate weighing (±0.1 mg) without the need for solvent transfer . The hydrochloride salt is supplied with a minimum purity of 95%, as verified by vendor QC, and is packaged under standard storage conditions (cool, dry environment), whereas free-base amines often require inert atmosphere and refrigeration to prevent oxidation and carbonate formation .

Salt Selection Solid-State Chemistry Analytical Chemistry

Methylene Linker (Aminomethyl) vs. Direct Amine Attachment: Impact on Steric Environment and pKa

The target compound incorporates a methylene spacer (-CH2-) between the cyclopropane ring and the primary amine, generating an aminomethyl group. This contrasts with methyl 4-(1-aminocyclopropyl)benzoate hydrochloride (CAS 1014645-87-4), where the amine is directly attached to the cyclopropane . The additional methylene unit: (i) increases the pKa of the amine by reducing the electron-withdrawing inductive effect of the cyclopropane ring (class-level inference for cyclopropylamines) [1]; (ii) provides an additional rotatable bond (4 vs. 3), enhancing conformational flexibility for target engagement [2]; and (iii) alters the steric profile at the amine, enabling distinct reactivity with bulky electrophiles [1]. These differences are critical in structure-activity relationship (SAR) campaigns where precise positioning of the amine is required for hydrogen-bonding or salt-bridge interactions with biological targets.

Structure-Activity Relationships Amine Basicity Conformational Analysis

Methyl Ester vs. tert-Butyl Ester: Differential Utility in Orthogonal Protecting Group Strategies

The methyl ester of the target compound can be selectively hydrolyzed under basic conditions (LiOH, NaOH) to yield 4-[1-(aminomethyl)cyclopropyl]benzoic acid (CAS 1890666-47-3) without affecting the Boc-protected amine, enabling a straightforward two-step orthogonal deprotection sequence . In contrast, the tert-butyl ester analog (tert-butyl 3-[1-(aminomethyl)cyclopropyl]benzoate, CAS 2639418-16-7) requires acidic conditions (TFA) for ester cleavage, which simultaneously deprotects Boc-protected amines, limiting synthetic flexibility [1]. The methyl ester also offers a lower molecular weight contribution (59 g/mol for -COOCH3 vs. 101 g/mol for -COOC(CH3)3), yielding a lower final molecular weight for derived compounds, which is favorable for pharmacokinetic optimization [2].

Protecting Group Chemistry Orthogonal Synthesis Solid-Phase Synthesis

Para-Aminomethylcyclopropyl Scaffold as a Privileged Intermediate for EP4 Receptor Antagonist Synthesis

The para-(1-aminomethyl)cyclopropyl benzoate scaffold is a documented intermediate for the synthesis of prostaglandin EP4 receptor antagonists, a class of compounds under investigation for treating acute and chronic pain, inflammatory conditions, osteoarthritis, rheumatoid arthritis, cancer, endometriosis, and migraine [1]. Patent literature explicitly describes the use of 4-(1-aminocyclopropyl)benzoic acid methyl ester derivatives (the core scaffold shared by the target compound) in constructing indole-2-carboxamide and pyridine amide derivatives that act as EP4 antagonists . The target compound's para-substitution pattern is specifically required for the linear geometry needed to access the EP4 receptor binding pocket; the meta-substituted analog would produce a bent geometry incompatible with the pharmacophore model established in these patents .

Prostaglandin EP4 Antagonists Inflammation Oncology

Commercial Availability, Pricing Transparency, and Scalability vs. Custom Synthesis Alternatives

The target compound is available from multiple reputable suppliers with transparent, publicly listed pricing and defined lead times [1]. Biosynth offers the compound at $567.50 per 50 mg and $1,762.50 per 500 mg, with a 3–4 week lead time . This contrasts with structurally related but less commercially available analogs such as the tert-butyl ester variant (CAS 2639418-16-7), which is priced at $1,172.00 per 1 g and $2,295.00 per 2.5 g (Enamine) [2], or the free-base form, which may require custom synthesis. The target compound benefits from cataloged MDL (MFCD31667762) and Chemspace (CSSS00103146542) identifiers, ensuring batch traceability and enabling straightforward re-ordering across multiple supply channels [1].

Chemical Procurement Supply Chain Building Block Sourcing

Validated Application Scenarios for Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride Based on Quantitative Evidence


Lead Generation Libraries Requiring High Fsp³ Scaffolds for Improved Clinical Developability

Medicinal chemistry teams building fragment-based or diversity-oriented synthesis libraries should prioritize the target compound as a core scaffold due to its Fsp³ of 0.416, which crosses the empirically validated threshold of >0.42 associated with higher clinical success rates [1]. In contrast, the direct aminocyclopropyl analog (Fsp³ = 0.363) falls below this threshold, making the target compound the superior choice for libraries where three-dimensional character and saturation are key design criteria [2].

Solid-Phase and Orthogonal Synthesis of Peptide-Drug Conjugates

The methyl ester group enables selective basic hydrolysis (LiOH/THF/H2O) in the presence of acid-labile protecting groups (e.g., Boc), facilitating Fmoc/tBu solid-phase synthesis strategies . Unlike the tert-butyl ester analog, which mandates acidic global deprotection, the target compound permits sequential, chemoselective deprotection, making it the preferred choice for constructing complex peptide-drug conjugates and heterobifunctional linkers [3].

EP4 Prostaglandin Receptor Antagonist Medicinal Chemistry Programs

Research groups pursuing EP4 receptor antagonists for inflammatory diseases, pain, or oncology indications should procure the para-substituted target compound as the geometrically required building block . Patent SAR explicitly establishes that the linear para geometry is essential for EP4 binding; the meta-substituted analog produces a bent geometry incompatible with the pharmacophore and cannot serve as a substitute .

Kinase Inhibitor Probe Synthesis Using Cyclopropane-Constrained Linkers

The aminomethylcyclopropyl motif serves as a conformationally constrained linker in kinase inhibitor design, where the cyclopropane ring restricts torsional freedom and pre-organizes the bioactive conformation [4]. The hydrochloride salt enables direct use in amide coupling reactions without requiring in situ free-basing, reducing synthetic step count and improving reproducibility compared to the free-base form .

Quote Request

Request a Quote for Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.